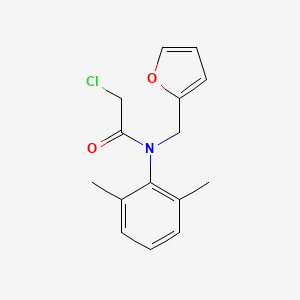
2-chloro-N-(2,6-dimethylphenyl)-N-(furan-2-ylmethyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloro-N-(2,6-dimethylphenyl)-N-(furan-2-ylmethyl)acetamide is a synthetic organic compound that belongs to the class of amides It is characterized by the presence of a chloro group, a dimethylphenyl group, and a furan-2-ylmethyl group attached to an acetamide backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(2,6-dimethylphenyl)-N-(furan-2-ylmethyl)acetamide typically involves the reaction of 2-chloroacetamide with 2,6-dimethylphenylamine and furan-2-ylmethyl chloride. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-chloro-N-(2,6-dimethylphenyl)-N-(furan-2-ylmethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The chloro group can be reduced to a hydrogen atom, resulting in the formation of N-(2,6-dimethylphenyl)-N-(furan-2-ylmethyl)acetamide.
Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring may yield furan-2-carboxylic acid derivatives, while reduction of the chloro group may result in the corresponding hydrogen-substituted compound.
Aplicaciones Científicas De Investigación
Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.
Biology: The compound may exhibit biological activity, making it a candidate for studies on enzyme inhibition or receptor binding.
Medicine: Its potential pharmacological properties could be explored for the development of new therapeutic agents.
Industry: The compound may be used in the production of specialty chemicals or as an intermediate in the synthesis of other valuable compounds.
Mecanismo De Acción
The mechanism of action of 2-chloro-N-(2,6-dimethylphenyl)-N-(furan-2-ylmethyl)acetamide depends on its specific interactions with molecular targets. For instance, if the compound acts as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. Alternatively, if it interacts with receptors, it may modulate receptor activity by acting as an agonist or antagonist.
Comparación Con Compuestos Similares
Similar Compounds
2-chloro-N-(2,6-dimethylphenyl)acetamide: Lacks the furan-2-ylmethyl group.
N-(2,6-dimethylphenyl)-N-(furan-2-ylmethyl)acetamide: Lacks the chloro group.
2-chloro-N-(furan-2-ylmethyl)acetamide: Lacks the 2,6-dimethylphenyl group.
Uniqueness
The presence of both the chloro group and the furan-2-ylmethyl group in 2-chloro-N-(2,6-dimethylphenyl)-N-(furan-2-ylmethyl)acetamide makes it unique compared to its similar compounds. These functional groups may impart distinct chemical reactivity and biological activity, making the compound valuable for specific applications.
Propiedades
Número CAS |
53656-13-6 |
|---|---|
Fórmula molecular |
C15H16ClNO2 |
Peso molecular |
277.74 g/mol |
Nombre IUPAC |
2-chloro-N-(2,6-dimethylphenyl)-N-(furan-2-ylmethyl)acetamide |
InChI |
InChI=1S/C15H16ClNO2/c1-11-5-3-6-12(2)15(11)17(14(18)9-16)10-13-7-4-8-19-13/h3-8H,9-10H2,1-2H3 |
Clave InChI |
CDACHQNZPZBVKH-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=CC=C1)C)N(CC2=CC=CO2)C(=O)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


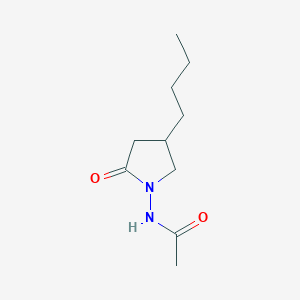

![Furo[2,3-f]-1,3-benzodioxole, 6,7-dihydro-6-methyl-](/img/structure/B12902341.png)
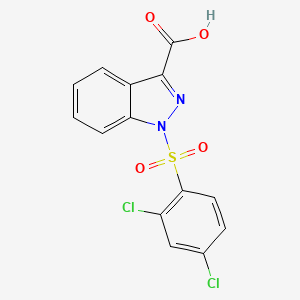
![2-{[3-(3-Nitrophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]amino}ethan-1-ol](/img/structure/B12902363.png)

![2-[(2-Chloro-5-methoxyphenyl)methyl]-4,4-dimethyl-1,2-oxazolidin-3-one](/img/structure/B12902377.png)
![1,3,4-Oxadiazole, 2-[4-(1,1-dimethylethyl)phenyl]-5-(5-iodo-2-thienyl)-](/img/structure/B12902379.png)

![Ethanone, 1-[1-(9-acridinyl)-5-methyl-1H-1,2,3-triazol-4-yl]-](/img/structure/B12902394.png)
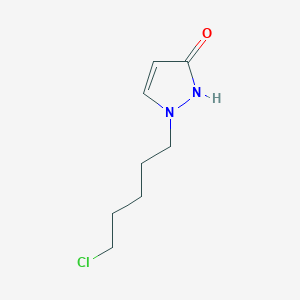
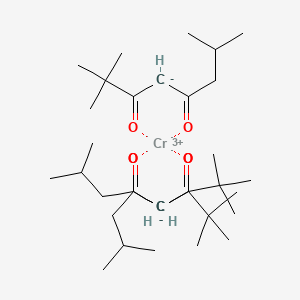
![4-Hydroxy-2,5-dimethyl-4-[(1H-1,2,4-triazol-1-yl)methyl]hexan-3-one](/img/structure/B12902411.png)

